molecular formula C10H11BrClN B13056613 (S)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13056613
M. Wt: 260.56 g/mol
InChI Key: ZGZMNTZMAGGRIK-VIFPVBQESA-N
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Description

(S)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound that features both bromine and chlorine substituents on a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of a naphthalene derivative, followed by amination. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone, while reduction could produce a fully saturated amine.

Scientific Research Applications

(S)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, which may have different biological activities.

    6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine: The racemic mixture containing both enantiomers.

    6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the chlorine substituent, which may affect its reactivity and applications.

Uniqueness

The presence of both bromine and chlorine substituents on the tetrahydronaphthalene backbone, along with its chiral nature, makes (S)-6-Bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine unique

Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

(1S)-6-bromo-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrClN/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m0/s1

InChI Key

ZGZMNTZMAGGRIK-VIFPVBQESA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=C(C=C2)Br)Cl)N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)Br)Cl)N

Origin of Product

United States

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